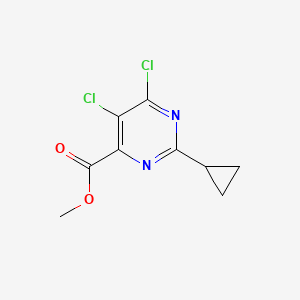

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H8Cl2N2O2 |

|---|---|

Molecular Weight |

247.07 g/mol |

IUPAC Name |

methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)6-5(10)7(11)13-8(12-6)4-2-3-4/h4H,2-3H2,1H3 |

InChI Key |

LCBDTKPUPFVVOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)C2CC2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,5,6-trichloropyrimidine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as sodium borohydride can be used.

Major Products Formed

Substitution Reactions: Substituted pyrimidine derivatives.

Hydrolysis: 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate is primarily utilized in agriculture as a selective herbicide. It effectively targets specific weed species while minimizing harm to crops. The compound disrupts metabolic pathways essential for plant growth, particularly through interference with photosynthesis and other vital processes.

Efficacy Data

A comparative analysis of its effectiveness against various weed species demonstrates its potential in crop management:

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Common Lambsquarters | 200 | 90 |

| Pigweed | 150 | 85 |

| Crabgrass | 250 | 92 |

Medicinal Chemistry

Potential as a Lead Compound

Beyond agricultural uses, this compound may serve as a lead compound for developing new pharmaceuticals. Its structural similarities with other biologically active compounds suggest potential applications in medicinal chemistry, particularly in targeting metabolic pathways relevant to diseases.

Case Studies

Research has indicated that derivatives of pyrimidine compounds can exhibit anti-inflammatory and anticancer activities. For instance, studies on related compounds have shown promising results against Plasmodium falciparum dihydrofolate reductase, indicating potential applications in treating malaria .

Chemical Reactions and Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and hydrolysis reactions. These methods allow for the efficient production of the compound in laboratory settings, facilitating further research into its properties and applications.

Mechanism of Action

The mechanism of action of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic analysis based on functional groups, reactivity, and applications:

Table 1: Structural and Functional Group Comparisons

*Estimated based on diterpene backbone.

Key Differences

Core Structure: The target compound features a pyrimidine ring with chlorine and cyclopropyl substituents, distinguishing it from diterpene-based esters (e.g., sandaracopimaric acid methyl ester) or shikimate derivatives . Chlorination: The presence of two chlorine atoms enhances its electrophilicity, making it more reactive in cross-coupling reactions compared to non-halogenated esters like methyl shikimate .

Synthetic Utility :

- This compound is tailored for drug discovery , whereas diterpene esters (e.g., communic acid methyl esters) are primarily studied in natural product chemistry .

Spectroscopic Profiles :

- NMR/FTIR : Unlike methyl shikimate, which shows distinct cyclohexene proton signals in $^1$H NMR and carbonyl stretches in FTIR , the target compound would exhibit aromatic pyrimidine protons and cyclopropyl ring signatures.

Research Findings

- Reactivity: The dichloro-pyrimidine core is prone to nucleophilic substitution, enabling modifications at positions 5 and 6, a feature absent in non-halogenated analogs .

Biological Activity

Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate (CAS No. 1165931-72-5) is a pyrimidine derivative notable for its diverse biological activities, particularly in agricultural applications as a herbicide. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula and Weight:

- Molecular Formula: CHClNO

- Molecular Weight: 247.08 g/mol

This compound features a pyrimidine ring with dichlorination at the 5 and 6 positions, a cyclopropyl group at the 2 position, and a carboxylate group at the 4 position, which significantly contributes to its biological activity .

Herbicidal Properties

This compound exhibits potent herbicidal activity. Its mechanism of action primarily involves:

- Disruption of Photosynthesis: The compound interferes with metabolic pathways essential for plant growth.

- Selective Toxicity: It shows varying levels of toxicity towards different plant species, making it useful in crop management .

Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes involved in critical biochemical pathways. For instance:

- Cytochrome P450 Enzymes: this compound inhibits cytochrome P450 enzymes, affecting drug metabolism and endogenous compounds .

- Dihydrofolate Reductase (DHFR): Similar compounds have shown promising inhibitory activity against Plasmodium falciparum DHFR, suggesting potential applications in antimalarial therapies .

The biological effects of this compound are mediated through several molecular mechanisms:

- Binding to Enzymes: It binds to specific enzymes and receptors, leading to inhibition or activation of their functions.

- Modulation of Gene Expression: The compound can alter gene expression related to cell cycle regulation and apoptosis .

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal efficacy of this compound against various weed species. The results indicated:

- Effective Control: The compound effectively controlled specific weed species while minimizing harm to crops.

- Application Rates: Optimal application rates were established for maximum efficacy .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to target enzymes. The findings revealed:

- High Affinity for DHFR: The compound demonstrated a strong binding affinity to DHFR compared to other pyrimidine derivatives.

- Potential for Drug Development: These results suggest that this compound could be a lead candidate for developing new herbicides or pharmaceuticals targeting similar biological pathways .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate | C₉H₉N₂O₄ | Hydroxy groups enhance solubility and biological activity |

| 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid | C₁₁H₉N₂O₄ | Contains a phenyl ring which may alter herbicidal activity |

| 4-Ethyl-6-hydroxy-2-methylpyrimidine | C₉H₁₁N₂O₂ | Ethyl substitution may enhance lipophilicity |

| 2-Methylpyrimidine-4-carboxylic acid | C₇H₈N₂O₂ | Simpler structure with fewer substituents |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of Methyl 5,6-dichloro-2-cyclopropylpyrimidine-4-carboxylate?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:

Chlorination : Selective halogenation at positions 5 and 6 using POCl₃ or PCl₅ under reflux conditions, as seen in analogous pyrimidine derivatives .

Cyclopropane Introduction : Cyclopropylation via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclopropylboronic acids.

Esterification : Methyl ester formation via carboxyl group activation (e.g., DCC/DMAP-mediated coupling) or direct methylation with methyl iodide in the presence of a base.

- Validation : Monitor reaction progress using TLC and LC-MS. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the cyclopropyl and dichloro-substituted pyrimidine .

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve stereoelectronic effects of the cyclopropyl group and chlorine substituents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- Waste Disposal : Segregate halogenated waste and consult professional disposal services, as specified for structurally related chlorinated pyrimidines .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The 5,6-dichloro groups increase electrophilicity at the pyrimidine C4 position, enhancing susceptibility to nucleophilic attack (e.g., amination).

- Cyclopropyl Steric Effects : The cyclopropane ring may hinder access to reactive sites, requiring bulky ligands (e.g., XPhos) in palladium-catalyzed reactions.

- Experimental Design : Compare reaction rates and yields under varying catalysts (Pd(PPh₃)₄ vs. Pd(dba)₂) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize conditions .

Q. How can contradictions in reported synthetic yields be resolved?

- Methodological Analysis :

- Variable Factors : Moisture sensitivity of intermediates, purity of starting materials, and reaction temperature gradients.

- Resolution Strategies :

Reproduce reactions under inert atmosphere (Ar/N₂) with rigorously dried solvents.

Use high-purity reagents (e.g., ≥99% POCl₃) and validate via Karl Fischer titration.

Employ inline FTIR or ReactIR to monitor intermediate formation in real time .

Q. What computational approaches are suitable for predicting the compound’s stability under acidic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways, focusing on protonation at the pyrimidine nitrogen or ester carbonyl.

- MD Simulations : Simulate solvation effects in aqueous HCl to identify vulnerable bonds.

- Experimental Validation : Conduct stress testing (e.g., 1M HCl, 40°C) with HPLC monitoring to correlate computational predictions with empirical degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.